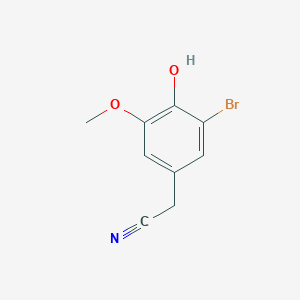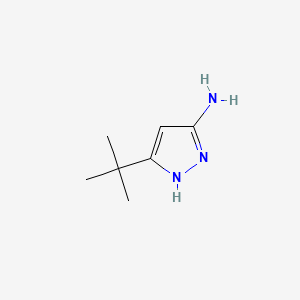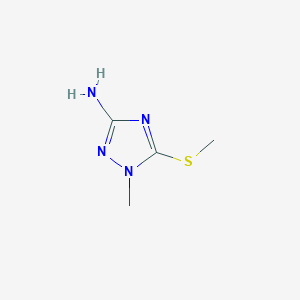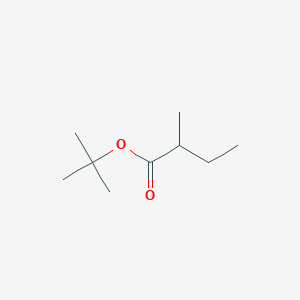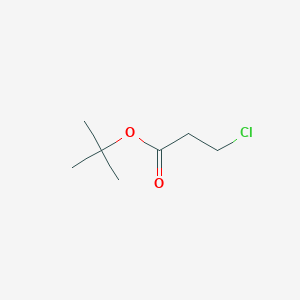
hept-6-in-2-ona
Descripción general
Descripción
Hept-6-yn-2-one is a useful research compound. Its molecular formula is C7H10O and its molecular weight is 110.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality hept-6-yn-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about hept-6-yn-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis Orgánica
Hept-6-in-2-ona: es un intermedio valioso en la síntesis orgánica. Se puede utilizar para sintetizar una variedad de compuestos cíclicos y sirve como precursor para procesos sintéticos de varios pasos . Por ejemplo, se ha utilizado en la síntesis diastereoselectiva de aminobici-clo[4.3.0]nonanos, que son importantes en la química medicinal debido a sus amplias propiedades biológicas y farmacológicas .
Farmacéuticos
En la industria farmacéutica, This compound se utiliza como patrón de referencia para las pruebas de medicamentos, asegurando la precisión y fiabilidad de los productos farmacéuticos . Sus derivados también pueden desempeñar un papel en el desarrollo de nuevos agentes medicinales, dada su utilidad en la síntesis de moléculas orgánicas complejas con posibles efectos terapéuticos.
Ciencia de los Materiales
Las aplicaciones del compuesto en la ciencia de los materiales están relacionadas con su reactividad y capacidad para formar polímeros u otros materiales complejos. Si bien las aplicaciones específicas en este campo no se detallan en los resultados de la búsqueda, la experiencia de los científicos en la ciencia de los materiales sugiere usos potenciales en el desarrollo de nuevos materiales con propiedades únicas .
Bioquímica
Si bien las aplicaciones directas en bioquímica no se mencionan explícitamente, el papel del compuesto en la síntesis de moléculas biológicamente activas indica su posible uso en la investigación bioquímica. Podría estar involucrado en el estudio de reacciones catalizadas por enzimas o en la síntesis de sondas para vías bioquímicas .
Usos Industriales
En entornos industriales, This compound se puede utilizar en la fabricación de productos químicos especiales o como bloque de construcción para compuestos industriales más complejos. Sus propiedades químicas podrían aprovecharse para aplicaciones en áreas como agroquímicos, tintes y fragancias .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Cellular Effects
6-Heptyn-2-one has been observed to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 6-Heptyn-2-one has been shown to modulate the activity of certain transcription factors, leading to changes in the expression of genes involved in cell growth and differentiation . Moreover, it can impact cellular metabolism by affecting the activity of key metabolic enzymes, thereby altering the flux of metabolites through different pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Heptyn-2-one can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 6-Heptyn-2-one can undergo degradation under certain conditions, leading to the formation of various degradation products . These products can have different biological activities, which may contribute to the overall effects of 6-Heptyn-2-one in in vitro or in vivo studies. Additionally, the long-term exposure to 6-Heptyn-2-one can lead to adaptive responses in cells, such as changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 6-Heptyn-2-one vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at high doses, it can exhibit toxic or adverse effects. For instance, studies have shown that high doses of 6-Heptyn-2-one can lead to liver toxicity in animal models, characterized by elevated levels of liver enzymes and histopathological changes . Additionally, threshold effects have been observed, where certain biological responses are only triggered at specific dosage levels.
Transport and Distribution
The transport and distribution of 6-Heptyn-2-one within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by passive diffusion or facilitated transport mechanisms . Once inside the cells, 6-Heptyn-2-one can bind to intracellular proteins, which can influence its localization and accumulation. Additionally, its distribution within tissues can be affected by factors such as blood flow, tissue permeability, and binding to plasma proteins.
Subcellular Localization
The subcellular localization of 6-Heptyn-2-one can influence its activity and function. It can be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . For example, 6-Heptyn-2-one can be localized to the mitochondria, where it can interact with mitochondrial enzymes and influence mitochondrial function. Additionally, its localization to the nucleus can affect gene expression by interacting with nuclear receptors and transcription factors.
Propiedades
IUPAC Name |
hept-6-yn-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-3-4-5-6-7(2)8/h1H,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDAEDXXFPPLQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336933 | |
| Record name | 6-Heptyn-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928-39-2 | |
| Record name | 6-Heptyn-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when the lithium salt of the tosylhydrazone of 6-heptyn-2-one is heated?
A1: When the lithium salt of the tosylhydrazone of 6-heptyn-2-one is pyrolyzed between 150°C and 200°C, it doesn't directly form the corresponding carbene. Instead, the reaction yields a mixture of four products []:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1268068.png)
